molecular formula C9H19BS2 B14402294 2-Hexyl-1,3,2-dithiaborinane CAS No. 88686-96-8

2-Hexyl-1,3,2-dithiaborinane

Cat. No.: B14402294
CAS No.: 88686-96-8
M. Wt: 202.2 g/mol
InChI Key: ZWQXFUKXGNFXHW-UHFFFAOYSA-N
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Description

2-Hexyl-1,3,2-dithiaborinane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3,2-dithiaborinane typically involves the reaction of hexylboronic acid with sulfur-containing reagents under controlled conditions. One common method is the reaction of hexylboronic acid with elemental sulfur in the presence of a base, such as triethylamine, to form the desired dithiaborinane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,2-dithiaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-sulfur-oxygen compounds.

    Reduction: Reduction reactions can convert the compound into boron-hydride derivatives.

    Substitution: The hexyl group or sulfur atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed

    Oxidation: Boron-sulfur-oxygen compounds.

    Reduction: Boron-hydride derivatives.

    Substitution: Halogenated boron compounds.

Scientific Research Applications

2-Hexyl-1,3,2-dithiaborinane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,2-dithiaborinane involves its interaction with molecular targets through its boron and sulfur atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dithiaborinane: Similar structure but lacks the hexyl group.

    2-Methyl-1,3,2-dithiaborinane: Contains a methyl group instead of a hexyl group.

    2-Phenyl-1,3,2-dithiaborinane: Contains a phenyl group instead of a hexyl group.

Uniqueness

2-Hexyl-1,3,2-dithiaborinane is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other dithiaborinane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

88686-96-8

Molecular Formula

C9H19BS2

Molecular Weight

202.2 g/mol

IUPAC Name

2-hexyl-1,3,2-dithiaborinane

InChI

InChI=1S/C9H19BS2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h2-9H2,1H3

InChI Key

ZWQXFUKXGNFXHW-UHFFFAOYSA-N

Canonical SMILES

B1(SCCCS1)CCCCCC

Origin of Product

United States

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